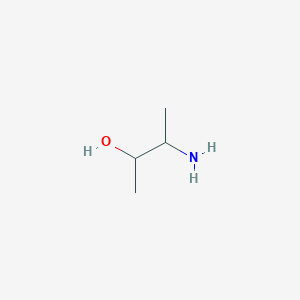

3-Aminobutan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17696. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-aminobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERWBXLFSBWTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280624 | |

| Record name | 3-aminobutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42551-55-3 | |

| Record name | 42551-55-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-aminobutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Aminobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobutan-2-ol is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its stereoisomers are of particular interest in the development of chiral auxiliaries and as intermediates in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its stereochemistry, spectroscopic characterization, and practical applications in synthesis. Detailed experimental protocols for its synthesis, purification, and chiral separation are also presented to aid researchers in its effective utilization.

Introduction

This compound, with the chemical formula C₄H₁₁NO, is a bifunctional organic molecule containing both an amine and a hydroxyl group. The presence of two chiral centers at positions 2 and 3 gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers exist as two pairs of enantiomers (erythro and threo diastereomers), each with distinct physical properties and chemical reactivity.[1] The unique spatial arrangement of the functional groups in each stereoisomer makes this compound a valuable tool in asymmetric synthesis, where it can be employed as a chiral auxiliary to control the stereochemical outcome of a reaction.[2][3]

Stereoisomerism

The four stereoisomers of this compound are classified into two diastereomeric pairs: the erythro and threo forms.

-

Erythro isomers: (2R,3S)-3-aminobutan-2-ol and (2S,3R)-3-aminobutan-2-ol. In a Fischer projection, similar substituents on the adjacent chiral carbons are on the same side.[1]

-

Threo isomers: (2R,3R)-3-aminobutan-2-ol and (2S,3S)-3-aminobutan-2-ol. In a Fischer projection, similar substituents are on opposite sides.

The different spatial arrangements of the amino and hydroxyl groups in the erythro and threo isomers result in distinct physical and spectroscopic properties.[1]

Caption: Stereoisomeric relationships of this compound.

Physical Properties

The physical properties of this compound can vary between its diastereomers. The following tables summarize key physical data for the different forms of this compound.

Table 1: General Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol [4][5] |

| Monoisotopic Mass | 89.084063974 Da[4][5] |

| Topological Polar Surface Area | 46.3 Ų[4][5] |

| XlogP | -0.5[4][5] |

Table 2: Physical Properties of (2S,3R)-3-aminobutan-2-ol

| Property | Value |

| CAS Number | 42551-55-3[6] |

| Boiling Point | 167.2 °C at 760 mmHg[6] |

| Melting Point | 19 °C[6] |

| Density | 0.923 g/cm³[6] |

| Refractive Index | 1.4445[6] |

| Flash Point | 54.9 °C[6] |

| pKa (Predicted) | 12.95 ± 0.45[6] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its amino and hydroxyl functional groups. It can undergo reactions typical of primary amines and secondary alcohols. A significant application of its stereoisomers is in asymmetric synthesis, where they serve as chiral auxiliaries.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[2] The inherent chirality of the this compound derivative creates a diastereomeric intermediate that favors the formation of one stereoisomer over another. After the desired transformation, the auxiliary can be removed and potentially recovered.[2]

Caption: General workflow for the use of a chiral auxiliary.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the structural elucidation and stereochemical assignment of this compound isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity and relative stereochemistry.[1] The coupling constant (J) between the two methine protons (CH-OH and CH-NH₂) is particularly informative for distinguishing between erythro and threo diastereomers.[1] Chiral shift reagents can be used to differentiate between enantiomers.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-N and C-O stretching.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A common fragment observed is due to the loss of a water molecule ([M-H₂O]⁺).[7]

Experimental Protocols

Synthesis of (R)-3-Aminobutanol (Illustrative)

The following is a representative procedure for the synthesis of a stereoisomer of aminobutanol, adapted from patent literature. This specific example outlines the preparation of (R)-3-aminobutanol from (R)-3-aminobutyric acid.[8]

Step 1: Esterification of (R)-3-Aminobutyric Acid

-

To a solution of (R)-3-aminobutyric acid in an alcohol solvent (e.g., methanol), add an acidic catalyst.

-

Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude (R)-3-aminobutyric acid ester can be used in the next step without further purification.

Step 2: Amino Protection

-

Dissolve the crude (R)-3-aminobutyric acid ester in a suitable solvent.

-

Under alkaline conditions, add an amino protecting group reagent (e.g., benzyl chloroformate).

-

Stir the reaction at room temperature until the protection is complete.

-

Work up the reaction by extraction and concentrate the organic phase to obtain the N-protected amino ester.

Step 3: Reduction of the Ester

-

Dissolve the N-protected (R)-3-aminobutyric acid ester in a dry ethereal solvent (e.g., THF).

-

Cool the solution to 0-10 °C.

-

Slowly add a reducing agent such as lithium borohydride.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete.

-

Quench the reaction carefully with an acidic aqueous solution.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the N-protected (R)-3-aminobutanol.

Step 4: Deprotection

-

Dissolve the N-protected (R)-3-aminobutanol in a suitable solvent.

-

Perform deprotection under appropriate conditions (e.g., hydrogenolysis for a benzyl protecting group).

-

After completion of the reaction, purify the final product, (R)-3-aminobutanol, by distillation or chromatography.

Caption: Synthetic workflow for (R)-3-aminobutanol.

Purification by Vacuum Distillation

Due to its relatively high boiling point, vacuum distillation is a suitable method for the purification of this compound.[9]

-

Set up a standard vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Gradually apply vacuum and begin heating the flask.

-

Collect the fraction that distills at the expected boiling point under the applied pressure.

Chiral Separation by HPLC

Direct chiral separation of this compound enantiomers can be challenging. An indirect method involving pre-column derivatization is often employed.[10]

Principle: The enantiomers of this compound are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18).[10]

Illustrative Protocol for Derivatization and HPLC Analysis:

-

Derivatization:

-

Dissolve a known amount of the this compound sample in a suitable organic solvent.

-

Add a chiral derivatizing agent, for example, (R)-(+)-1-phenylethanesulfonyl chloride.[11]

-

The reaction is typically carried out at room temperature.

-

-

HPLC Analysis:

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and water or a buffer solution.[11]

-

Detection: UV detector set to a wavelength where the derivatized product absorbs (e.g., 254 nm).[11]

-

Injection Volume: Typically 20 µL.[11]

-

Flow Rate: Approximately 1.0 mL/min.[11]

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C).[11]

-

Quantification: The enantiomeric excess (e.e.) can be calculated from the peak areas of the two separated diastereomers in the chromatogram.

References

- 1. (2R,3S)-3-aminobutan-2-ol | 40285-24-3 | Benchchem [benchchem.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C4H11NO | CID 226831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S,3R)-3-aminobutan-2-ol | C4H11NO | CID 640996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2S,3R)-3-aminobutan-2-ol|lookchem [lookchem.com]

- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 8. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]

A Technical Guide to the Stereoselective Synthesis of 3-Aminobutan-2-ol Isomers

Introduction

3-Aminobutan-2-ol, a chiral amino alcohol, possesses two stereocenters, giving rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers are valuable chiral building blocks in the synthesis of pharmaceuticals and other complex organic molecules. Their specific stereochemistry plays a crucial role in determining the biological activity and efficacy of the final products. This technical guide provides an in-depth overview of the primary stereoselective methods for the synthesis of these four stereoisomers, targeting researchers, scientists, and professionals in drug development. The guide details key experimental protocols, presents quantitative data in comparative tables, and illustrates synthetic workflows using logical diagrams.

The four stereoisomers of this compound are categorized into two diastereomeric pairs: the erythro (or syn) pair, consisting of the (2R,3R) and (2S,3S) enantiomers, and the threo (or anti) pair, comprising the (2R,3S) and (2S,3R) enantiomers.[1] The distinct spatial arrangement of the amino and hydroxyl groups in these diastereomers leads to different physical and chemical properties, influencing their application in asymmetric synthesis.[1]

Core Synthetic Strategies

The synthesis of specific stereoisomers of this compound can be broadly classified into three main approaches:

-

Chiral Resolution: Separation of a racemic mixture of diastereomers.

-

Enzymatic Synthesis: Utilization of stereoselective enzymes to produce a single enantiomer.

-

Asymmetric Synthesis: Stereoselective creation of the desired chiral centers from prochiral starting materials.

This guide will delve into each of these strategies, providing procedural details and performance data where available in the scientific literature.

Chiral Resolution of Racemic this compound

Chiral resolution is a classical and widely used method for obtaining enantiomerically pure compounds. This strategy involves the use of a chiral resolving agent to form diastereomeric salts with the racemic amino alcohol. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Resolution using Mandelic Acid

A common and effective method for the resolution of racemic amino alcohols is the use of optically active mandelic acid.

Experimental Protocol:

-

Salt Formation: A solution of racemic this compound is treated with an equimolar amount of a single enantiomer of mandelic acid (e.g., L-(+)-mandelic acid) in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Fractional Crystallization: The solution is allowed to cool slowly, leading to the precipitation of the less soluble diastereomeric salt. The choice of solvent and the cooling rate are critical for achieving high diastereoselectivity.

-

Isolation and Purification: The precipitated salt is isolated by filtration and can be further purified by recrystallization to enhance its diastereomeric purity.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the mandelic acid and liberate the enantiomerically enriched this compound. The free amino alcohol is subsequently extracted with an organic solvent. The resolving agent can often be recovered from the aqueous layer.

Quantitative Data:

| Resolving Agent | Target Isomer | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield | Reference |

| L-(+)-Mandelic Acid | (R,R/S,S)-isomer | Not specified | >99% | Not specified | Patent CN110668958B |

| D-(-)-Mandelic Acid | (R,S/S,R)-isomer | Not specified | >99% | Not specified | Patent CN110668958B |

Enzymatic Synthesis

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral molecules. Transaminase enzymes, in particular, have been successfully employed for the asymmetric synthesis of amino alcohols.

Transaminase-Mediated Asymmetric Amination

(R)-selective and (S)-selective transaminases can be used to convert a prochiral keto alcohol into a specific enantiomer of the corresponding amino alcohol. The substrate for the synthesis of this compound stereoisomers is 3-hydroxy-2-butanone.

Experimental Protocol:

-

Reaction Setup: A buffered aqueous solution is prepared containing the substrate (3-hydroxy-2-butanone), a suitable amino donor (e.g., isopropylamine or an amino acid), pyridoxal-5'-phosphate (PLP) as a cofactor, and the selected transaminase enzyme.

-

Biocatalytic Conversion: The reaction mixture is incubated at a controlled temperature and pH, typically with gentle agitation, to facilitate the enzymatic conversion. The progress of the reaction is monitored by techniques such as HPLC.

-

Work-up and Isolation: Upon completion, the enzyme is typically removed by precipitation or filtration. The product is then extracted from the aqueous phase using an organic solvent. Further purification may be achieved by distillation or chromatography.

Quantitative Data:

| Enzyme Type | Substrate | Product Isomer | Enantiomeric Excess (ee) | Conversion | Reference |

| (R)-selective Transaminase | 3-Hydroxy-2-butanone | (3R)-3-Aminobutan-2-ol | >99% | High | Patent WO2018020380A1 |

| Engineered (R)-selective Transaminase | 4-hydroxy-2-butanone | (R)-3-aminobutanol | Not specified | High | Journal Article |

Note: Much of the detailed research has focused on the synthesis of 3-aminobutan-1-ol via this method. However, the principle is directly applicable to this compound starting from the corresponding keto alcohol.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired stereoisomers directly from achiral or prochiral precursors, often employing chiral catalysts or auxiliaries.

Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the syn-selective conversion of alkenes into 1,2-amino alcohols.[2][3] This reaction utilizes an osmium catalyst in the presence of a chiral ligand derived from cinchona alkaloids.[2]

Logical Workflow for Sharpless Asymmetric Aminohydroxylation:

Caption: Sharpless Asymmetric Aminohydroxylation workflow.

Experimental Protocol:

-

Catalyst Preparation: The osmium catalyst and the chiral ligand are combined in a suitable solvent system, often a mixture of t-butanol and water.

-

Reaction Execution: The alkene (e.g., (E)-2-butene or (Z)-2-butene) and the nitrogen source (e.g., chloramine-T) are added to the catalyst solution. The reaction is typically stirred at room temperature until the alkene is consumed.

-

Product Isolation: The reaction is quenched, and the product is extracted with an organic solvent. The protecting group from the nitrogen source (e.g., tosyl group from chloramine-T) can be removed in a subsequent step to yield the free amino alcohol.

The choice of chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) and the geometry of the starting alkene determine which of the four stereoisomers is formed.

Quantitative Data:

| Alkene | Chiral Ligand | Product Diastereomer | Enantiomeric Excess (ee) | Yield | Reference |

| (E)-2-Butene | (DHQ)₂PHAL | (2S,3R)-isomer | High | Good | General AA principles |

| (E)-2-Butene | (DHQD)₂PHAL | (2R,3S)-isomer | High | Good | General AA principles |

| (Z)-2-Butene | (DHQ)₂PHAL | (2S,3S)-isomer | High | Good | General AA principles |

| (Z)-2-Butene | (DHQD)₂PHAL | (2R,3R)-isomer | High | Good | General AA principles |

Diastereoselective Reduction of α-Amino Ketones

Another powerful strategy involves the diastereoselective reduction of an α-amino ketone precursor. The stereochemistry of the final amino alcohol is controlled by the choice of reducing agent and the existing stereocenter in the α-amino ketone.

Logical Workflow for Diastereoselective Reduction:

Caption: Diastereoselective reduction of α-amino ketones.

Experimental Protocol:

-

Synthesis of α-Amino Ketone: The chiral α-amino ketone precursor, (R)- or (S)-3-aminobutan-2-one, is synthesized from a suitable chiral starting material, such as L- or D-alanine.

-

Reduction: The α-amino ketone is then reduced using a hydride reducing agent. The choice of the reducing agent can influence the diastereoselectivity of the reduction. Chelating reducing agents may favor the syn isomer, while non-chelating agents may favor the anti isomer due to Felkin-Anh control.

-

Separation of Diastereomers: The resulting mixture of syn and anti diastereomers is then separated by column chromatography.

Quantitative Data:

Conclusion

The stereoselective synthesis of the four isomers of this compound can be achieved through a variety of methods, each with its own advantages and limitations. Chiral resolution is a robust and well-established technique, while enzymatic synthesis offers high selectivity and mild reaction conditions. Asymmetric synthesis, particularly methods like the Sharpless asymmetric aminohydroxylation, provides direct access to specific stereoisomers from simple starting materials. The choice of the optimal synthetic route will depend on factors such as the desired stereoisomer, required scale, cost considerations, and available expertise. This guide provides a foundational understanding of the key synthetic strategies and serves as a starting point for further investigation and process development.

References

Spectroscopic Analysis of 3-Aminobutan-2-ol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule 3-Aminobutan-2-ol, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed data, experimental protocols, and a workflow for stereochemical determination.

Introduction to this compound

This compound is a vicinal amino alcohol that, due to the presence of two chiral centers, exists as four distinct stereoisomers. These stereoisomers are grouped into two pairs of enantiomers: (2R,3R) and (2S,3S) (the threo diastereomers), and (2R,3S) and (2S,3R) (the erythro diastereomers). The specific three-dimensional arrangement of the amino and hydroxyl groups significantly influences the molecule's physical, chemical, and biological properties, making accurate stereochemical assignment crucial for its application in areas such as asymmetric synthesis and pharmaceutical development. Spectroscopic techniques, particularly NMR and IR, are indispensable tools for the structural elucidation and stereochemical analysis of these isomers.

Spectroscopic Data

The following tables summarize representative ¹H NMR, ¹³C NMR, and IR spectroscopic data for the stereoisomers of this compound. It is important to note that exact chemical shifts and absorption frequencies can vary depending on the solvent, concentration, and other experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation, while advanced techniques like COSY and NOESY are employed for unambiguous stereochemical assignment.[1]

Table 1: Representative ¹H NMR Data for this compound Stereoisomers

| Proton Assignment | Erythro Isomers (2R,3S / 2S,3R) Chemical Shift (δ, ppm) | Threo Isomers (2R,3R / 2S,3S) Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃-CH(OH) | ~1.1 - 1.2 | ~1.0 - 1.1 | Doublet | ~6-7 |

| CH₃-CH(NH₂) | ~1.0 - 1.1 | ~1.1 - 1.2 | Doublet | ~6-7 |

| CH(NH₂) | ~2.8 - 3.0 | ~2.6 - 2.8 | Multiplet | - |

| CH(OH) | ~3.6 - 3.8 | ~3.4 - 3.6 | Multiplet | - |

| NH₂ | ~1.5 - 2.5 | ~1.5 - 2.5 | Broad Singlet | - |

| OH | ~2.0 - 3.0 | ~2.0 - 3.0 | Broad Singlet | - |

Table 2: Representative ¹³C NMR Data for this compound Stereoisomers

| Carbon Assignment | Erythro Isomers (2R,3S / 2S,3R) Chemical Shift (δ, ppm) | Threo Isomers (2R,3R / 2S,3S) Chemical Shift (δ, ppm) |

| CH₃-CH(OH) | ~18 - 20 | ~15 - 17 |

| CH₃-CH(NH₂) | ~14 - 16 | ~19 - 21 |

| CH(NH₂) | ~52 - 55 | ~50 - 53 |

| CH(OH) | ~70 - 73 | ~68 - 71 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key absorptions are from the O-H and N-H stretching of the alcohol and amine groups, respectively, as well as C-H and C-O bonds.[2][3][4][5]

Table 3: Representative IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Hydrogen-bonded alcohol |

| N-H Stretch | 3300 - 3500 | Medium | Primary amine (may appear as a doublet) |

| C-H Stretch | 2850 - 3000 | Medium to Strong | Aliphatic C-H bonds |

| N-H Bend | 1580 - 1650 | Medium | Primary amine scissoring |

| C-O Stretch | 1050 - 1260 | Strong | Alcohol C-O bond |

Experimental Protocols

The following sections provide detailed methodologies for acquiring the NMR and IR spectroscopic data for this compound.

NMR Spectroscopy Protocol

This protocol outlines the steps for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to the vial. The choice of solvent can affect the chemical shifts of labile protons (OH and NH₂).

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum using a pulse-acquire sequence.

-

Typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time are typically required.

-

-

Process the acquired data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for obtaining the IR spectrum of a solid sample of this compound.

Sample Preparation:

-

Thoroughly clean and dry an agate mortar and pestle.

-

Place approximately 1-2 mg of the this compound sample into the mortar.

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[6][7][8]

-

Transfer a small amount of the powdered mixture into a pellet press die.

-

Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[6][7][9]

-

Carefully remove the pellet from the die.

Instrumental Analysis:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Stereochemical Determination

The relative stereochemistry of the erythro and threo isomers of this compound can be determined using a combination of ¹H NMR coupling constants and Nuclear Overhauser Effect (NOE) data. The following workflow outlines this process.

Caption: Workflow for the stereochemical determination of this compound using NMR spectroscopy.

This workflow demonstrates a logical progression from initial data acquisition to the final stereochemical assignment. The analysis of the vicinal proton-proton coupling constant (³JHH) between the methine protons provides a strong indication of the relative stereochemistry, which can be further confirmed by observing through-space correlations in a NOESY experiment.

References

- 1. (2R,3S)-3-aminobutan-2-ol | 40285-24-3 | Benchchem [benchchem.com]

- 2. This compound | C4H11NO | CID 226831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 7. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]

- 8. How Do You Make Ir Pellets? A Step-By-Step Guide To Flawless Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 9. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

An In-depth Technical Guide to the Thermodynamic Properties of 3-Aminobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Aminobutan-2-ol. Due to a notable scarcity of experimentally determined thermodynamic data in publicly available literature, this guide furnishes a combination of reported physical properties and detailed descriptions of standard experimental and computational methodologies for the determination of its core thermodynamic characteristics.

Core Physical and Thermodynamic Properties

Quantitative data for this compound is limited. The following table summarizes the available physical properties, which are essential for its handling and use in experimental and industrial settings.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 89.14 g/mol | --INVALID-LINK-- |

| Melting Point | 19 °C | --INVALID-LINK-- |

| Boiling Point | 167.2 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.923 g/cm³ | --INVALID-LINK-- |

| Vapor Pressure | 0.566 mmHg at 25 °C | --INVALID-LINK-- |

| Flash Point | 54.9 °C | --INVALID-LINK-- |

| pKa (Predicted) | 12.95 ± 0.45 | --INVALID-LINK-- |

Experimental Protocols for Thermodynamic Property Determination

The following are detailed experimental protocols that can be employed to determine the fundamental thermodynamic properties of liquid organic compounds like this compound.

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Adiabatic bomb calorimeter

-

Oxygen cylinder with a pressure regulator

-

Pellet press

-

Crucible

-

Fuse wire (e.g., nickel-chromium)

-

High-precision thermometer

-

Balance (accurate to ±0.1 mg)

Procedure:

-

Sample Preparation: A sample of this compound (typically 0.5 - 1.0 g) is accurately weighed into a crucible.

-

Bomb Assembly: A measured length of fuse wire is connected to the electrodes of the bomb head, with the wire in contact with the sample. One milliliter of distilled water is added to the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is placed in the calorimeter bucket, which is then filled with a known mass of water (typically 2000 g). The calorimeter is assembled, ensuring the stirrer and thermometer are correctly positioned.

-

Combustion: The system is allowed to reach thermal equilibrium. The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

Post-Reaction Analysis: After cooling, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The length of the unburned fuse wire is measured. The bomb washings are collected to analyze for the formation of nitric acid (from residual nitrogen) and sulfuric acid (if sulfur is present in the sample).

-

Calculation: The heat capacity of the calorimeter (C_cal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample (ΔcH°) is then calculated using the measured temperature rise and correcting for the heat of combustion of the fuse wire and the heat of formation of nitric acid. The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, from the balanced chemical equation for the combustion of this compound (C₄H₁₁NO).

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of heat capacity and the enthalpy of phase transitions.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed sample pans (e.g., aluminum)

-

Crimper for sealing pans

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile under a continuous flow of inert gas.

-

Heat Capacity Measurement: To measure heat capacity, a temperature program with a modulated temperature profile or a step-wise isothermal method is used. The heat flow required to maintain the sample at the same temperature as the reference is directly proportional to its heat capacity.

-

Enthalpy of Fusion Measurement: To measure the enthalpy of fusion (for the solid-to-liquid transition), the sample is first cooled to below its melting point to induce crystallization. Then, a heating ramp is applied at a constant rate (e.g., 10 °C/min). The instrument records the heat flow into the sample during melting. The area of the melting peak on the DSC thermogram is integrated to determine the enthalpy of fusion (ΔfusH).

Principle: The vapor pressure of a liquid at a given temperature can be determined by measuring the pressure of the vapor in equilibrium with the liquid in a closed system.

Apparatus:

-

Isoteniscope or a custom-built vapor pressure apparatus

-

Constant temperature bath

-

Pressure transducer or manometer

-

Vacuum pump

Procedure:

-

Sample Introduction: A small amount of this compound is introduced into the sample bulb of the apparatus.

-

Degassing: The sample is typically freeze-pump-thawed several times to remove any dissolved gases.

-

Equilibration: The apparatus is placed in a constant temperature bath, and the system is allowed to reach thermal equilibrium.

-

Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a pressure transducer or manometer.

-

Temperature Dependence: The measurements are repeated at various temperatures to obtain the vapor pressure as a function of temperature. The Clausius-Clapeyron equation can then be used to determine the enthalpy of vaporization (ΔvapH).

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules.

Methodologies: High-accuracy quantum chemical methods are employed to calculate the electronic energy of the molecule. From this, and by calculating vibrational frequencies, the standard thermodynamic properties can be derived using statistical mechanics.

Commonly Used Methods:

-

Ab initio methods: Such as Coupled Cluster (e.g., CCSD(T)) and high-level composite methods (e.g., G3, G4, CBS-QB3) provide very accurate predictions.

-

Density Functional Theory (DFT): Methods like B3LYP, M06-2X, and ωB97X-D are computationally less expensive and can provide good estimates, especially when paired with appropriate basis sets (e.g., 6-311+G(d,p) or larger).

Workflow for Computational Prediction:

-

Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. This is crucial to confirm that the structure is a true minimum (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

Single-Point Energy Calculation: A high-level single-point energy calculation is often performed on the optimized geometry to improve the accuracy of the electronic energy.

-

Thermochemical Analysis: Using the electronic energy and the results from the frequency calculation, statistical mechanics principles are applied to calculate the enthalpy of formation, Gibbs free energy of formation, standard molar entropy, and heat capacity at a given temperature (usually 298.15 K).

Visualization of a Key Chemical Process

As this compound is a chiral molecule, its stereoselective synthesis is of significant importance, particularly in the pharmaceutical industry. The following diagram illustrates a logical workflow for the stereoselective synthesis of (2R,3S)-3-aminobutan-2-ol.

Caption: Stereoselective synthesis of (2R,3S)-3-aminobutan-2-ol.

Conclusion

While experimental thermodynamic data for this compound is sparse, this guide provides the necessary framework for its determination and prediction. For researchers and professionals in drug development, understanding these properties is critical for process optimization, safety assessment, and formulation development. The outlined experimental protocols offer a clear path for obtaining reliable data, and the computational methods serve as a valuable alternative for estimation. The provided synthesis workflow highlights a key aspect of this molecule's chemistry, emphasizing the importance of stereocontrol in its applications.

safety, handling, and GHS information for "3-Aminobutan-2-ol"

An In-depth Technical Guide to the Safety, Handling, and GHS Information for 3-Aminobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and GHS information for this compound, a chemical intermediate with applications in organic synthesis and pharmaceutical development. The following sections detail its hazardous properties, safe handling procedures, and emergency response protocols to ensure the safety of laboratory and research personnel.

GHS Classification and Hazard Information

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are its flammability, corrosivity, and acute toxicity.[1][2][3]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[2][4] |

| Acute Toxicity, Oral | 3 or 4 | H301: Toxic if swallowed[1] / H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1][2][4] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[4] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[2][5] |

GHS Label Elements:

-

Pictograms:

-

Hazard Statements: A combination of the statements listed in Table 1, depending on the specific isomer and concentration.

-

Precautionary Statements: A comprehensive set of precautionary statements covering prevention, response, storage, and disposal is required.[1][2][4][6][7][8]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₁₁NO[1][2][6][9] |

| Molecular Weight | 89.14 g/mol [1][2][9] |

| Appearance | Colorless to yellow liquid[4][6] |

| Boiling Point | Approximately 167.2°C at 760 mmHg[9] |

| Flash Point | Approximately 54.9°C[9] |

| Density | Approximately 0.923 g/cm³[9] |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][7]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[3][4][8]

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge should be used.[3][7]

Handling Procedures

-

Work in a well-ventilated area or a chemical fume hood.[3][4][8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][4][8]

-

Use non-sparking tools and take precautionary measures against static discharge.[3][8]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[8]

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8]

Emergency Procedures and First Aid

In the event of an emergency, immediate and appropriate action is critical.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][8]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[3][4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4][8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Remove all sources of ignition.[3][4][8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][8]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[3][7]

Experimental Protocols and Workflows

While specific experimental protocols for assays involving this compound are beyond the scope of this guide, the following diagrams illustrate logical workflows for safe handling and emergency response.

Caption: Workflow for the safe handling of this compound.

Caption: Logical workflow for responding to a spill or exposure incident.

Toxicity Information

Detailed toxicological data for this compound is not extensively available in public safety documents. However, based on its GHS classification, it is considered to have acute oral toxicity.[1][2] For a structurally related compound, 2-amino-1-butanol, the oral LD50 in rats was determined to be approximately 1800 mg/kg body weight.[10] It is crucial to handle this compound with the assumption of significant toxicity.

Disclaimer

This document is intended as a guide and does not replace a formal risk assessment. All personnel handling this compound must be thoroughly trained in its hazards and safe handling procedures. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. This compound | C4H11NO | CID 226831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,3R)-3-aminobutan-2-ol | C4H11NO | CID 640996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. (2R,3R)-3-aminobutan-2-ol | C4H11NO | CID 12342906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 42551-55-3 [sigmaaldrich.com]

- 7. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. (2S,3R)-3-aminobutan-2-ol|lookchem [lookchem.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

A Comprehensive Literature Review of 3-Aminobutan-2-ol: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, and applications of the versatile chiral building block, 3-Aminobutan-2-ol, this whitepaper serves as a vital resource for scientists and professionals in drug development and chemical research.

This compound, a chiral amino alcohol with the chemical formula C₄H₁₁NO, is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both an amino and a hydroxyl group, combined with the presence of two stereocenters, gives rise to four distinct stereoisomers. This structural complexity makes it a valuable chiral building block for the synthesis of a wide array of complex, stereochemically defined molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its physicochemical properties, synthetic methodologies, and applications in drug development.

Physicochemical Properties of this compound Stereoisomers

The four stereoisomers of this compound exist as two pairs of enantiomers: (2R,3S)- and (2S,3R)-3-aminobutan-2-ol (the erythro pair), and (2R,3R)- and (2S,3S)-3-aminobutan-2-ol (the threo pair). While enantiomers share identical physical properties in an achiral environment, diastereomers exhibit distinct physicochemical characteristics. A summary of the key properties of these stereoisomers is presented below.

| Property | (2R,3S)-3-aminobutan-2-ol | (2S,3R)-3-aminobutan-2-ol | (2R,3R)-3-aminobutan-2-ol | (2S,3S)-3-aminobutan-2-ol |

| CAS Number | 40285-24-3[1] | 42551-55-3[2] | 110716-81-9[3] | 111138-90-0[1] |

| Molecular Formula | C₄H₁₁NO[1] | C₄H₁₁NO[2] | C₄H₁₁NO[3] | C₄H₁₁NO[1] |

| Molecular Weight ( g/mol ) | 89.14[1] | 89.14[2] | 89.14[3] | 89.14[1] |

| Melting Point (°C) | 37[1] | 19[2][4] | N/A | N/A |

| Boiling Point (°C) | 64-65 (at 10 Torr)[1] | 167.2 (at 760 mmHg)[2] | N/A | N/A |

| pKa (Predicted) | 12.95 ± 0.45[1] | 12.95 ± 0.45[2] | N/A | N/A |

| Density (g/cm³) | 0.923 (Predicted)[2] | 0.923[2] | N/A | N/A |

The solubility of these amino alcohols is influenced by their ability to form hydrogen bonds. While specific quantitative data for solubility in various organic solvents is sparse in the literature, it is generally understood that as small, polar molecules containing both hydroxyl and amino groups, they exhibit some solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like tetrahydrofuran (THF).

Stereoisomeric Relationships

The stereochemical relationships between the four isomers of this compound are crucial for understanding their distinct chemical and biological properties. The following diagram illustrates these relationships.

Experimental Protocols for Synthesis and Resolution

A variety of synthetic routes to this compound have been reported, often focusing on stereoselective methods to obtain specific isomers. Key methods include the reduction of the corresponding aminoketone, catalytic hydrogenation, and the resolution of racemic mixtures.

Reduction of 3-Aminobutan-2-one with Sodium Borohydride

A common and straightforward method for the synthesis of this compound is the reduction of 3-aminobutan-2-one. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 3-aminobutan-2-one in a suitable protic solvent, such as methanol or ethanol.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution while stirring. The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 1.5:1.

-

Reaction: Allow the reaction to proceed at 0-5 °C for a specified time, typically 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After completion, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess NaBH₄.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.

Catalytic Hydrogenation of 3-Aminobutan-2-one

For industrial-scale synthesis, catalytic hydrogenation is often the preferred method due to its efficiency and the use of heterogeneous catalysts that are easily separated.

Experimental Protocol:

-

Catalyst Slurry: In a suitable hydrogenation reactor, prepare a slurry of a palladium on carbon (Pd/C) catalyst (typically 5-10 wt%) in a solvent such as methanol or ethanol.

-

Substrate Addition: Add the 3-aminobutan-2-one to the reactor.

-

Hydrogenation: Seal the reactor and purge it with nitrogen followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the reaction temperature (e.g., 25-50 °C).

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake.

-

Filtration: Once the reaction is complete, cool the reactor, release the hydrogen pressure, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Experimental Protocol:

-

Reaction Setup: In a flask, dissolve racemic this compound in a suitable organic solvent (e.g., hexane or toluene).

-

Enzyme and Acyl Donor: Add a lipase, such as Candida antarctica lipase B (CALB), and an acyl donor, such as vinyl acetate or ethyl acetate.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

Termination: When the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

-

Separation: Separate the unreacted amino alcohol from the acylated amino alcohol by column chromatography or by a chemical work-up (e.g., extraction after hydrolysis of the ester).

-

Deprotection (if necessary): The acylated enantiomer can be deprotected (hydrolyzed) to yield the other enantiomer of the amino alcohol.

Applications in Drug Development

This compound and its stereoisomers are valuable chiral building blocks in the synthesis of numerous pharmaceutical compounds.[5] Their defined stereochemistry is crucial for the biological activity of the final drug molecule.

Synthesis of Chiral Oxazolidinones

Chiral oxazolidinones are important auxiliaries in asymmetric synthesis and are also found as core structures in some antibiotics. This compound can be readily converted to the corresponding 4,5-disubstituted oxazolidin-2-one.

Synthetic Pathway:

The synthesis typically involves the reaction of this compound with a carbonylating agent such as phosgene, triphosgene, or a dialkyl carbonate in the presence of a base. The stereochemistry of the starting amino alcohol is retained in the oxazolidinone product.

Role in the Synthesis of Dolutegravir

A prominent example of the application of a this compound derivative in drug synthesis is the use of (R)-3-aminobutanol as a key intermediate in the synthesis of Dolutegravir.[6] Dolutegravir is an integrase strand transfer inhibitor (INSTI) used for the treatment of HIV infection. While not a direct derivative of this compound, the synthesis of its precursor, (R)-3-aminobutanol, often involves similar stereoselective strategies. The mechanism of action of Dolutegravir provides a relevant example of a signaling pathway involving a molecule derived from a related chiral amino alcohol.

Mechanism of Action of Dolutegravir (HIV Integrase Inhibition):

HIV integrase is a viral enzyme essential for the replication of HIV. It facilitates the integration of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. Dolutegravir binds to the active site of the HIV integrase, chelating the divalent metal ions (typically Mg²⁺) required for its catalytic activity. This prevents the strand transfer step, thereby blocking the integration of the viral DNA and inhibiting viral replication.

Conclusion

This compound and its stereoisomers are indispensable chiral building blocks in modern organic synthesis and drug development. This technical guide has provided a comprehensive overview of their physicochemical properties, detailed experimental protocols for their synthesis and resolution, and highlighted their application in the construction of complex chiral molecules, including pharmaceuticals. The ability to access all four stereoisomers with high enantiomeric purity through various synthetic strategies underscores the versatility of this compound. For researchers and drug development professionals, a thorough understanding of the chemistry of this compound is essential for the design and synthesis of novel, stereochemically defined molecules with potential therapeutic applications. Further research into the development of more efficient and sustainable synthetic routes to these valuable chiral synthons will continue to be an area of significant interest.

References

- 1. (2R,3S)-3-aminobutan-2-ol | 40285-24-3 | Benchchem [benchchem.com]

- 2. (2R,3R)-3-aminobutan-2-ol | C4H11NO | CID 12342906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R,3S)-3-aminobutan-2-ol | C4H11NO | CID 11297931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S,3R)-3-aminobutan-2-ol hydrochloride | C4H12ClNO | CID 90102640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. researchgate.net [researchgate.net]

The Historical Trajectory and Synthetic Evolution of 3-Aminobutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutan-2-ol, a chiral amino alcohol, has emerged as a significant building block in modern organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both an amino and a hydroxyl group on a four-carbon backbone with two stereocenters, allows for a rich stereochemical landscape and versatile reactivity. This technical guide provides an in-depth exploration of the historical discovery, development, and synthetic methodologies of this compound, with a focus on its stereoisomers. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Historical Discovery and Early Development

The initial discovery and synthesis of this compound are not prominently documented in readily accessible modern chemical literature, suggesting its early history may be contained within late 19th or early 20th-century chemical archives, a period marked by foundational explorations into the synthesis of amino alcohols. While the specific individuals and the exact date of the first synthesis remain elusive in broad searches, the development of synthetic routes to amino alcohols during this era laid the groundwork for the eventual preparation of this compound. Early methods for amino alcohol synthesis often involved the reduction of α-amino ketones or the aminolysis of epoxides. It is plausible that the first preparation of racemic this compound was achieved through the reduction of 3-aminobutan-2-one.

The true significance of this compound, however, began to be realized with the advent of stereoselective synthesis and the increasing demand for enantiomerically pure compounds in the pharmaceutical sector. The ability to isolate or synthesize specific stereoisomers of this compound has made it a valuable chiral auxiliary and a key intermediate in the synthesis of complex molecules, most notably in the development of antiviral drugs.

Physicochemical Properties of this compound Stereoisomers

This compound exists as four stereoisomers due to its two chiral centers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers can be grouped into two pairs of enantiomers (erythro and threo). The physical and chemical properties of these isomers can vary, which is a critical consideration in their application.

| Property | (2S,3R)-3-aminobutan-2-ol | (Racemic) this compound |

| Molecular Formula | C₄H₁₁NO[1] | C₄H₁₁NO[2] |

| Molecular Weight | 89.14 g/mol [1] | 89.14 g/mol [2] |

| Boiling Point | 167.2°C at 760 mmHg[1] | - |

| Melting Point | 19°C[1] | - |

| Density | 0.923 g/cm³[1] | - |

| Refractive Index | 1.4445[1] | - |

| CAS Number | 42551-55-3[1] | 42551-55-3[2] |

Modern Synthetic Methodologies

The development of synthetic routes to this compound has evolved significantly, with a strong emphasis on enantioselective methods to access specific stereoisomers. These methods can be broadly categorized into chemical synthesis and biocatalysis.

Chemical Synthesis

A common strategy for the synthesis of this compound involves the reduction of the corresponding α-amino ketone, 3-aminobutan-2-one. Various reducing agents and catalytic systems have been employed to achieve high yields and stereoselectivities.

Experimental Protocol: Catalytic Hydrogenation of 3-Aminobutan-2-one

A solution of 3-aminobutan-2-one hydrochloride in a suitable solvent (e.g., methanol) is placed in a high-pressure reactor. A hydrogenation catalyst, such as Raney Nickel or a noble metal catalyst (e.g., Pd/C, PtO₂), is added. The reactor is then pressurized with hydrogen gas (e.g., 1.3 MPa) and heated to a specific temperature (e.g., 45°C) for a defined period (e.g., 20 hours).[3] The progress of the reaction is monitored by techniques like gas chromatography (GC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation to yield this compound.[3]

Enantiomerically pure stereoisomers of this compound are often synthesized from readily available chiral starting materials, such as amino acids. For instance, (R)-3-aminobutanol can be prepared from (R)-3-aminobutyric acid through a multi-step process involving esterification, amino group protection, reduction of the ester, and subsequent deprotection.[4]

Experimental Protocol: Synthesis of (R)-3-aminobutanol from (R)-3-aminobutyric acid [4]

-

Esterification: (R)-3-aminobutyric acid is dissolved in methanol and cooled. Thionyl chloride is added dropwise, and the mixture is refluxed until the starting material is consumed. The solvent is then removed under reduced pressure to yield the methyl ester.

-

Amino Protection: The resulting methyl ester hydrochloride is dissolved in water, and sodium carbonate is added. An amino-protecting group, such as benzyl chloroformate, is then added to protect the amino functionality.

-

Reduction: The protected amino ester is reduced using a suitable reducing agent, such as lithium borohydride in the presence of lithium chloride, in an appropriate solvent like tetrahydrofuran (THF).

-

Deprotection: The protecting group is removed to yield the final product, (R)-3-aminobutanol.

Biocatalysis

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral this compound stereoisomers. Transaminases, in particular, have been engineered for the asymmetric synthesis of these compounds.

Experimental Protocol: Enzymatic Synthesis of (R)-3-aminobutanol using a Transaminase

An engineered (R)-selective transaminase is used to catalyze the asymmetric amination of a suitable keto-alcohol precursor, such as 4-hydroxy-2-butanone. The reaction is typically carried out in an aqueous buffer system at a controlled pH and temperature. An amine donor, such as isopropylamine, is required for the transamination reaction. The enzyme, keto-alcohol substrate, and amine donor are mixed, and the reaction is allowed to proceed until completion. The product, (R)-3-aminobutanol, can then be isolated and purified from the reaction mixture. The use of whole-cell biocatalysts containing the engineered transaminase is also a common and cost-effective approach.

Applications in Drug Development and Asymmetric Synthesis

The primary application of enantiomerically pure this compound stereoisomers is as chiral building blocks in the synthesis of pharmaceuticals. A notable example is the use of (R)-3-aminobutanol as a key intermediate in the synthesis of the anti-HIV drug Dolutegravir.[3][5]

Furthermore, this compound and its derivatives are utilized as chiral auxiliaries and ligands in asymmetric catalysis. The defined stereochemistry of these molecules can be exploited to control the stereochemical outcome of a wide range of chemical reactions, leading to the synthesis of other valuable chiral compounds.

Visualization of Synthetic Pathways

To illustrate the logical flow of the synthetic strategies discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthetic pathways to this compound and its application.

Caption: Decision workflow for selecting a synthetic route to this compound.

Conclusion

The journey of this compound from a likely obscure discovery in the early annals of organic chemistry to a pivotal molecule in modern pharmaceutical synthesis is a testament to the evolving landscape of chemical research. While its initial history requires further scholarly investigation into historical archives, its contemporary importance is well-established. The development of sophisticated stereoselective synthetic methods, including both chemical and biocatalytic routes, has unlocked the potential of its various stereoisomers. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and applications of this compound is crucial for the continued innovation of chiral therapeutics and other advanced materials.

References

- 1. (2S,3R)-3-aminobutan-2-ol|lookchem [lookchem.com]

- 2. This compound | C4H11NO | CID 226831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN110668958A - A kind of method for preparing (R)-3-aminobutanol - Google Patents [patents.google.com]

- 4. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 5. derpharmachemica.com [derpharmachemica.com]

Unveiling 3-Aminobutan-2-ol: A Synthetic Chiral Building Block with Biocatalytic Origins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminobutan-2-ol, a chiral amino alcohol, is a valuable building block in synthetic organic chemistry, particularly for the development of pharmaceuticals. Extensive investigation of scientific literature and natural product databases reveals no evidence of this compound as a naturally occurring compound isolated from microbial, plant, or animal sources. Its significance lies in its synthetic utility, where its stereoisomers serve as crucial intermediates in the synthesis of complex chiral molecules. While not a natural product itself, the principles of biocatalysis and chemoenzymatic synthesis offer powerful "biological" routes to produce this important molecule with high stereoselectivity. This guide provides a comprehensive overview of the biocatalytic synthesis of this compound, including detailed experimental protocols and a summary of relevant data, to inform researchers and professionals in drug development and chemical synthesis.

Natural Occurrence: An Absence of Evidence

Despite its simple structure, there is a notable lack of scientific reports detailing the isolation of this compound from any natural source. Searches of chemical and biological databases do not list any known natural producers of this compound. This strongly suggests that this compound is not a product of primary or secondary metabolism in organisms. Therefore, the focus for obtaining this compound is entirely on chemical and biocatalytic synthesis.

Biological Sources: Chemoenzymatic and Biocatalytic Synthesis

While not found in nature, this compound can be synthesized using biological tools, specifically enzymes. These biocatalytic methods offer advantages over traditional chemical synthesis, such as high stereoselectivity, mild reaction conditions, and reduced environmental impact. The primary enzymatic routes for the synthesis of chiral amino alcohols like this compound involve transaminases and amine dehydrogenases.

Synthesis via Engineered Amine Dehydrogenases

Engineered amine dehydrogenases (AmDHs) are powerful biocatalysts for the asymmetric reductive amination of ketones to produce chiral amines.[1] A hypothetical biosynthetic pathway for this compound can be envisioned starting from the corresponding α-hydroxy ketone, 3-hydroxybutan-2-one. An engineered AmDH could catalyze the stereoselective amination of the ketone functionality to yield a specific stereoisomer of this compound.

References

Methodological & Application

Applications of 3-Aminobutan-2-ol in Asymmetric Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutan-2-ol is a versatile chiral building block in asymmetric organic synthesis. Its bifunctional nature, possessing both an amino and a hydroxyl group on a chiral scaffold, allows for its application in several key areas of stereoselective synthesis. The presence of two stereocenters in its structure makes it a valuable precursor for the synthesis of complex chiral molecules, chiral auxiliaries, and ligands for asymmetric catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric synthesis, with a focus on its role as a chiral auxiliary, in the formation of chiral ligands, and as a starting material for chiral building blocks.

Application 1: this compound as a Chiral Auxiliary

Chiral auxiliaries are compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] Due to its stereogenic centers, this compound is an excellent candidate for the development of chiral auxiliaries, most notably in the form of oxazolidinones. These auxiliaries create a chiral environment that biases the approach of reagents to one face of the molecule, leading to high diastereoselectivity in reactions such as alkylations and aldol additions.

Synthesis of (4S,5R)-4-methyl-5-phenyloxazolidin-2-one from a Phenylalaninol Derivative (Representative Protocol)

While a direct protocol for the synthesis of an oxazolidinone from this compound was not explicitly detailed in the surveyed literature, the following is a representative procedure for the synthesis of a similar oxazolidinone from a substituted amino alcohol, illustrating the general methodology.[2]

Experimental Protocol:

A solution of the corresponding (1R,2S)-2-amino-1-phenylpropan-1-ol (or a similar amino alcohol) is reacted with a carbonylating agent such as phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) in the presence of a base to facilitate the cyclization to the oxazolidinone.

General Procedure:

To a stirred solution of the chiral amino alcohol (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane, THF) at 0 °C is added a base (e.g., triethylamine, 1.2 eq). A solution of the carbonylating agent (e.g., triphosgene, 0.4 eq) in the same solvent is then added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired oxazolidinone.

Diastereoselective Alkylation using an Oxazolidinone Auxiliary

The N-acylated oxazolidinone can then be used in diastereoselective enolate alkylation reactions.

Experimental Protocol:

-

N-Acylation: The chiral oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes. The desired acyl chloride (1.1 eq) is then added, and the reaction is stirred for 1-2 hours at -78 °C before warming to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.

-

Alkylation: The N-acyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq) is added to form the enolate. After stirring for 30-60 minutes, the alkylating agent (e.g., benzyl bromide, 1.2 eq) is added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched, and the product is extracted and purified.[3]

-

Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂, reductive cleavage with LiAlH₄) to yield the chiral carboxylic acid or alcohol, respectively, and recover the auxiliary.

Quantitative Data for Representative Diastereoselective Alkylations (using analogous auxiliaries):

| Alkylating Agent | Diastereomeric Excess (de) | Yield (%) | Reference |

| Benzyl bromide | >99% | 50-88% | [3] |

| Methyl iodide | >98% | 75-90% | General data |

| Allyl bromide | >98% | 80-95% | General data |

Diagram of Diastereoselective Alkylation Workflow:

Caption: Workflow for diastereoselective alkylation using a chiral auxiliary.

Application 2: Synthesis of Chiral Ligands for Asymmetric Catalysis

The amino and hydroxyl groups of this compound provide convenient handles for the synthesis of chiral ligands. These ligands can coordinate to transition metals to form catalysts for a variety of asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Synthesis of a Chiral Aminophosphine Ligand (General Protocol)

While a specific protocol for a ligand derived from this compound is not detailed in the literature found, the following represents a general approach to synthesizing aminophosphine ligands from chiral amino alcohols.

Experimental Protocol:

-

Protection of one functional group: Depending on the desired ligand structure, either the amino or hydroxyl group is protected. For example, the amino group can be protected as a carbamate (e.g., Boc) or the hydroxyl group as a silyl ether.

-

Introduction of the phosphine moiety: The unprotected functional group is then reacted with a phosphine source, such as chlorodiphenylphosphine, in the presence of a base.

-

Deprotection and further modification (if necessary): The protecting group is removed, and the ligand can be further modified if required.

Quantitative Data for Asymmetric Hydrogenation using analogous Chiral Phosphine Ligands: